4-Bromo-1H-pyrrole-2-carbonitrile

Catalog No.
S892426
CAS No.
1221435-18-2
M.F
C5H3BrN2
M. Wt
170.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1H-pyrrole-2-carbonitrile

CAS Number

1221435-18-2

Product Name

4-Bromo-1H-pyrrole-2-carbonitrile

IUPAC Name

4-bromo-1H-pyrrole-2-carbonitrile

Molecular Formula

C5H3BrN2

Molecular Weight

170.99 g/mol

InChI

InChI=1S/C5H3BrN2/c6-4-1-5(2-7)8-3-4/h1,3,8H

InChI Key

MDGARDUARHMMAR-UHFFFAOYSA-N

SMILES

C1=C(NC=C1Br)C#N

Canonical SMILES

C1=C(NC=C1Br)C#N

4-Bromo-1H-pyrrole-2-carbonitrile is a heterocyclic compound characterized by its unique structure, which includes a pyrrole ring with a bromine atom at the 4-position and a carbonitrile group at the 2-position. Its molecular formula is C5H3BrN2C_5H_3BrN_2 and it has a molecular weight of approximately 185.02 g/mol. This compound is notable for its potential applications in pharmaceuticals and materials science due to its reactivity and structural properties, particularly in the development of bioactive molecules and complex organic compounds .

, including:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride and potassium carbonate.
  • Oxidation Reactions: The compound can be oxidized to yield pyrrole-2-carboxylic acids or other oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: Reduction of the cyano group can lead to the formation of amines or other reduced products, typically using lithium aluminum hydride or hydrogen gas with a catalyst.

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that 4-Bromo-1H-pyrrole-2-carbonitrile possesses significant biological activity. It has been explored for its potential therapeutic applications, particularly in:

  • Anticancer Properties: Studies suggest that this compound may inhibit cancer cell growth through various mechanisms.
  • Antimicrobial Activity: Derivatives of this compound have demonstrated effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
  • Anti-inflammatory Effects: The compound may also play a role in modulating inflammatory responses, making it a candidate for further pharmacological investigation.

The synthesis of 4-Bromo-1H-pyrrole-2-carbonitrile typically involves the bromination of pyrrole-2-carbonitrile. A common method includes:

  • Bromination Reaction: Pyrrole-2-carbonitrile is reacted with bromine in an appropriate solvent such as acetic acid or chloroform.
  • Reaction Conditions: This reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

For industrial production, similar synthetic routes are employed but optimized for larger scale production, often utilizing continuous flow reactors to enhance efficiency and yield.

4-Bromo-1H-pyrrole-2-carbonitrile has diverse applications across several fields:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
  • Biology and Medicine: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.
  • Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals .

Interaction studies involving 4-Bromo-1H-pyrrole-2-carbonitrile have focused on its binding affinity with various biological targets. Preliminary research suggests that modifications to its structure can significantly influence interaction profiles, which is crucial for optimizing its efficacy as a drug candidate. Further investigations are necessary to elucidate these interactions comprehensively.

Several compounds share structural similarities with 4-Bromo-1H-pyrrole-2-carbonitrile, including:

Compound NameCAS NumberKey Features
4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile1289207-30-2Methyl substitution at the 1-position
4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrileNot providedEthyl substitution at the 1-position
4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrileNot providedEthyl substitution at the 5-position
Pyrrole-2-carbonitrileNot providedLacks bromine but retains carbonitrile functionality
4-Cyano-1H-pyrrole-2-carboxylic acidNot providedContains carboxylic acid instead of bromine

Uniqueness

4-Bromo-1H-pyrrole-2-carbonitrile is unique due to its combination of both a bromine atom and a cyano group. This configuration confers distinct reactivity and binding properties compared to its analogs. Its balance of electronic and steric effects makes it advantageous for specific synthetic and biological applications.

XLogP3

1.5

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-Bromo-1H-pyrrole-2-carbonitrile

Dates

Modify: 2023-08-16

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